(1S,2R)-Ticagrelor Acetonide
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Overview
Description
(1S,2R)-Ticagrelor Acetonide is a stereoisomer of Ticagrelor, a medication used to reduce the risk of stroke, heart attack, and other heart-related complications. The acetonide derivative is a modified form of Ticagrelor, which may exhibit different chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-Ticagrelor Acetonide involves several steps, including the resolution of racemic mixtures and the formation of diastereomers. One common method is the enzymatic process, which uses specific enzymes to achieve high enantioselectivity . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
Industrial production of this compound often employs large-scale biotransformations and chemical synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-Ticagrelor Acetonide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
(1S,2R)-Ticagrelor Acetonide has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its therapeutic potential in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2R)-Ticagrelor Acetonide involves its interaction with specific molecular targets, such as P2Y12 receptors on platelets. By inhibiting these receptors, the compound prevents platelet aggregation, reducing the risk of thrombotic events .
Comparison with Similar Compounds
Similar Compounds
Ticagrelor: The parent compound, used as an antiplatelet medication.
Clopidogrel: Another antiplatelet drug with a different mechanism of action.
Prasugrel: Similar to Ticagrelor but with different pharmacokinetic properties.
Uniqueness
(1S,2R)-Ticagrelor Acetonide is unique due to its specific stereochemistry, which may result in distinct biological activities and therapeutic effects compared to its parent compound and other similar drugs .
Properties
Molecular Formula |
C26H32F2N6O4S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
2-[[(3aR,4S,6R,6aS)-6-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C26H32F2N6O4S/c1-4-9-39-25-30-23(29-17-11-14(17)13-5-6-15(27)16(28)10-13)20-24(31-25)34(33-32-20)18-12-19(36-8-7-35)22-21(18)37-26(2,3)38-22/h5-6,10,14,17-19,21-22,35H,4,7-9,11-12H2,1-3H3,(H,29,30,31)/t14-,17+,18-,19+,21+,22-/m1/s1 |
InChI Key |
WLEOHEIRUFTYCF-WYNJWVBZSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCO)N[C@H]5C[C@@H]5C6=CC(=C(C=C6)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCO)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
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